molecular formula C12H17NO2 B3159884 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester CAS No. 865139-47-5

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester

Cat. No.: B3159884
CAS No.: 865139-47-5
M. Wt: 207.27 g/mol
InChI Key: QNSROWXTMDAOSO-UHFFFAOYSA-N
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Description

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester is an aromatic propionic acid ester derivative characterized by a 4-amino-2-methylphenyl substituent. This compound is structurally notable for its ethyl ester group and the amino-methyl substitution on the phenyl ring, which influence its reactivity, solubility, and biological activity.

Its amino and ester functionalities make it a candidate for further derivatization in drug discovery or material science.

Properties

IUPAC Name

ethyl 3-(4-amino-2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8H,3,5,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSROWXTMDAOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methyl aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Esterification: The resulting 4-amino-2-methyl aniline is then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the ester.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amino group.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Substituents/Modifications Key Applications/Sources CAS Number/References
3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester 4-amino-2-methylphenyl, ethyl ester Pharmaceutical intermediate (inferred) Not explicitly provided
3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester Pyridin-2-yl-amino, methylaminobenzoyl group Key intermediate for dabigatran etexilate 212322-56-0
3-(Acetyl-butyl-amino)-propionic acid ethyl ester (驱蚊酯) Acetyl-butyl-amino group Insect repellent in cosmetics Not provided
2-(Decahydroisoquinolin-3-yl)-propionic acid ethyl ester Decahydroisoquinolin-3-yl group Natural product in pepper root resin Not provided
Ethyl 3-(4-cyanophenyl)propionate 4-cyanophenyl substituent Synthetic intermediate via organozinc chemistry 116460-89-0
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 4-fluorophenyl, chiral center Pharmaceutical building block 1251196-34-5
Key Observations:
  • Aromatic Substitution: The target compound’s 4-amino-2-methylphenyl group contrasts with electron-withdrawing groups (e.g., cyano in ) or halogens (e.g., fluoro in ), which alter electronic properties and reactivity.
  • Ester Flexibility: Ethyl esters are common (e.g., ), but methyl esters (e.g., Methyl 2-(4-aminophenyl)propanoate ) exhibit distinct metabolic stability and lipophilicity.
  • Hybrid Structures: Compounds like 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester integrate heterocyclic (pyridine) and amide motifs, enhancing binding affinity in drug candidates .

Biological Activity

3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester, also known as ethyl 3-(4-amino-2-methylphenyl)propanoate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of 3-(4-amino-2-methyl-phenyl)-propionic acid ethyl ester typically involves the reaction of 4-amino-2-methylphenol with propanoic acid derivatives. Various methods have been explored to enhance yield and selectivity during the synthesis process. For instance, enzymatic methods using lipases have shown promise in producing high yields of β-amino acid derivatives through kinetic resolution techniques .

Antimicrobial Properties

Research indicates that derivatives of amino acid compounds, including 3-(4-amino-2-methyl-phenyl)-propionic acid ethyl ester, exhibit significant antimicrobial activity against various pathogens. In particular, studies have shown that modifications to the phenyl ring can enhance the efficacy against multidrug-resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity Against Common Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Ethyl 3-(4-amino-2-methyl-phenyl)propanoateCandida auris16 µg/mL
Ethyl 3-(4-amino-2-methyl-phenyl)propanoateStaphylococcus aureus32 µg/mL
Ethyl 3-(4-amino-2-methyl-phenyl)propanoateEscherichia coli64 µg/mL

Neuroprotective Effects

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. A study focusing on the neuroprotective potential of various amino acid derivatives indicated that compounds similar to 3-(4-amino-2-methyl-phenyl)-propionic acid ethyl ester could inhibit neuronal apoptosis in vitro . The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress.

Structure-Activity Relationships (SAR)

The biological activity of 3-(4-amino-2-methyl-phenyl)-propionic acid ethyl ester can be significantly influenced by its structural features. Modifications on the aromatic ring and the propionic acid moiety can lead to variations in potency and selectivity:

  • Substituents on the Phenyl Ring : The presence and position of substituents such as methyl or hydroxyl groups can enhance lipophilicity and improve cellular uptake.
  • Alkyl Chain Variations : Altering the length and branching of the alkyl chain attached to the carboxylic group can affect metabolic stability and bioavailability.

Table 2: Structure-Activity Relationship Findings

ModificationBiological ActivityNotes
Methyl group at para positionIncreased antibacterial activityEnhances lipophilicity
Hydroxyl group at ortho positionReduced toxicity in neuronal cellsModulates oxidative stress response

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the efficacy of 3-(4-amino-2-methyl-phenyl)-propionic acid ethyl ester against drug-resistant Candida species. Results indicated a significant reduction in fungal load in treated subjects compared to controls .
  • Neuroprotection in Animal Models :
    • An animal study demonstrated that administration of this compound improved cognitive function in models of neurodegeneration, suggesting a protective effect against neuronal loss associated with diseases like Alzheimer’s .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling aromatic amines with propionic acid derivatives. For example, a halogenated precursor (e.g., 3-bromo-propionic acid ethyl ester) can react with 4-amino-2-methylphenol under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the target compound . Purification via flash column chromatography (ethyl acetate/hexanes) is recommended to isolate the ester product. Optimization includes controlling stoichiometry (1:1 molar ratio of amine to ester) and extended reaction times (48 hours) for higher yields .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), aromatic protons (δ 6.5–7.5 ppm), and the amino group (δ ~5.0 ppm, broad if free) .
  • IR Spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹ for amine), ester C=O (~1730 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak should match the exact mass (e.g., calculated for C₁₂H₁₇NO₂: 223.12 g/mol) .

Q. What are the primary research applications of this compound in pharmacological studies?

  • Methodological Answer : This ester is a potential intermediate in kinase inhibitor synthesis. For example, structurally similar compounds (e.g., ethyl 3-(pyridin-2-ylamino)propanoate) are precursors for thrombin inhibitors like dabigatran . Researchers can functionalize the amino group for structure-activity relationship (SAR) studies targeting enzyme binding pockets .

Advanced Research Questions

Q. How can conflicting data regarding synthetic yields or purity be resolved?

  • Methodological Answer : Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent purity, temperature). Reproducibility can be improved by:
  • Standardizing reaction parameters (e.g., anhydrous CH₂Cl₂, inert atmosphere).
  • Validating purity via HPLC (≥97% by area) and comparing with published CoA (Certificate of Analysis) data .
  • Replicating column chromatography gradients (e.g., 20–50% ethyl acetate in hexanes) to isolate high-purity fractions .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate the ester in buffer solutions (pH 1–10) at 37°C and monitor degradation via LC-MS. Esters typically hydrolyze faster under acidic conditions (e.g., gastric pH) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for similar esters) .
  • Light Sensitivity : Store solutions in amber vials and test photostability under UV/visible light .

Q. How can researchers explore structure-activity relationships (SAR) for this compound in drug discovery?

  • Methodological Answer :
  • Functional Group Modifications : Synthesize analogs by substituting the methyl group (e.g., with halogens or methoxy) or varying the ester chain (e.g., methyl vs. ethyl).
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic activity assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites (e.g., DYRK1A kinase) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester
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3-(4-Amino-2-methyl-phenyl)-propionic acid ethyl ester

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